(1S,2S)-1-Amino-2-benzyloxycyclopentane
Overview
Description
(1S,2S)-1-Amino-2-benzyloxycyclopentane is a chiral cyclopentane derivative with an amino group and a benzyloxy group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-2-benzyloxycyclopentane typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Introduction of Amino Group: The amino group can be introduced through reductive amination or other suitable methods.
Introduction of Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution or other appropriate reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-2-benzyloxycyclopentane can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The amino and benzyloxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or nitroso derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
(1S,2S)-1-Amino-2-benzyloxycyclopentane has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex molecules and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-2-benzyloxycyclopentane involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-Amino-2-hydroxycyclopentane: Similar structure but with a hydroxyl group instead of a benzyloxy group.
(1S,2S)-1-Amino-2-methoxycyclopentane: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
(1S,2S)-1-Amino-2-benzyloxycyclopentane is unique due to the presence of both an amino group and a benzyloxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1S,2S)-2-phenylmethoxycyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMSXLUBRRQALI-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474550 | |
Record name | (1S,2S)-1-Amino-2-benzyloxycyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181657-57-8 | |
Record name | (1S,2S)-1-Amino-2-benzyloxycyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S)-1-Amino-2-(benzyloxy)cyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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